molecular formula C9H9ClO B135402 3-Chloropropiophenone CAS No. 936-59-4

3-Chloropropiophenone

Cat. No.: B135402
CAS No.: 936-59-4
M. Wt: 168.62 g/mol
InChI Key: KTJRGPZVSKWRTJ-UHFFFAOYSA-N
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Description

3-Chloropropiophenone (CAS: 936-59-4, molecular formula: C₉H₉ClO, molecular weight: 168.62 g/mol) is a chlorinated aromatic ketone with a propanone backbone substituted at the β-position with a chlorine atom and a phenyl group at the α-position . It is a critical intermediate in synthesizing bupropion hydrochloride, a nonselective dopamine and norepinephrine reuptake inhibitor used as an antidepressant and smoking cessation agent . Its structural simplicity and reactivity make it a versatile substrate for asymmetric reductions to produce chiral alcohols, such as (S)-3-chloro-1-phenylpropanol, a precursor to antidepressants like (S)-fluoxetine and (R)-tomoxetine .

Preparation Methods

Aluminum Chloride-Catalyzed Friedel-Crafts Chlorination

Reaction Mechanism and Conditions

The Friedel-Crafts acylation involves propiophenone reacting with chlorine gas in ethylene dichloride (EDC) solvent, catalyzed by anhydrous aluminum chloride. The mechanism proceeds through the formation of a propiophenone-AlCl₃ complex, which directs chlorination to the meta position via sigma-complex stabilization . Key parameters include:

  • Temperature : 13–18°C to suppress ortho/para isomer formation .

  • Chlorine gas flow rate : Controlled purging over 3 hours ensures complete conversion .

  • Solvent : EDC stabilizes the AlCl₃ complex and facilitates product isolation .

Post-reaction hydrolysis with hydrochloric acid yields 3-chloropropiophenone, while regenerating AlCl₃ for reuse. Gas chromatography (GC) analysis confirms 99.9% purity, with a melting point of 46–47°C .

Industrial-Scale Implementation

A patented industrial process (Example 1, ) details:

  • Reactants : Propiophenone (150 g), AlCl₃ (224 g), EDC (solvent).

  • Conditions : Chlorination at 13–18°C for 3 hours.

  • Work-up : Extraction with EDC, alkali washing, and reduced-pressure distillation.

  • Yield : 65% (122.6 g) with near-quantitative purity .

This method’s scalability stems from its exothermic management and solvent recovery, though AlCl₃’s moisture sensitivity necessitates anhydrous conditions.

Transition Metal Salt-Mediated Chlorination Processes

Catalytic Systems and Optimization

Chinese Patent CN1785952A discloses a method using transition metal salts (e.g., FeCl₃, ZnCl₂) as catalysts . The protocol involves:

  • Catalyst : 5–10 mol% metal salt relative to propiophenone .

  • Solvent : Dichloromethane or chlorobenzene.

  • Temperature : 0–25°C to enhance meta selectivity .

This approach avoids AlCl₃’s corrosiveness and simplifies post-reaction neutralization. However, yields are marginally lower (60–62%) compared to AlCl₃-based methods .

Grignard Reagent-Based Synthesis

Laboratory-Scale Methodology

A non-commercial route employs Grignard reagents:

  • Grignard Formation : Ethyl bromide reacts with magnesium in tetrahydrofuran (THF) to form ethylmagnesium bromide .

  • Nitrile Alkylation : 3-Chlorobenzonitrile reacts with the Grignard reagent, forming an intermediate ketamine complex .

  • Hydrolysis : Acidic work-up yields this compound .

Limitations for Industrial Application

  • Hazards : Pyrophoric Mg and volatile THF pose explosion risks .

  • Cost : 3-Chlorobenzonitrile and THF are prohibitively expensive for bulk production .

  • Yield : ≤50% due to side reactions during alkylation .

Comparative Evaluation of Synthetic Approaches

Yield and Purity Considerations

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
Friedel-Crafts AlCl₃EDC13–186599.9
Metal Salt FeCl₃/ZnCl₂CH₂Cl₂0–2560–6298.5
Grignard Mg/THFTHFReflux5095

Tabular Summary of Preparation Methods

ParameterFriedel-CraftsMetal SaltGrignard
Catalyst CostLow (AlCl₃)Moderate (FeCl₃)High (Mg, THF)
ScalabilityExcellentGoodPoor
Byproduct Formation<1% ortho/para isomers2–3% isomers5–10% impurities
Reaction Time3–4 hours4–6 hours8–10 hours

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

3-Chloropropiophenone is primarily recognized for its role in the pharmaceutical industry. It acts as a crucial intermediate in the synthesis of several therapeutic agents:

  • Bupropion Hydrochloride : This compound is an antidepressant and smoking cessation aid that influences neurotransmitter levels in the brain, particularly dopamine and norepinephrine.
  • Dapoxetine : Used for treating premature ejaculation, dapoxetine functions as a selective serotonin reuptake inhibitor (SSRI), where this compound is essential in its synthesis.
  • Maraviroc : An antiretroviral medication used to treat HIV infection, where this compound plays a role in its production.

Table 1: Key Pharmaceuticals Synthesized from this compound

Pharmaceutical Therapeutic Use Mechanism of Action
BupropionAntidepressant, smoking cessationDopamine and norepinephrine reuptake inhibition
DapoxetineTreatment for premature ejaculationSelective serotonin reuptake inhibition
MaravirocHIV treatmentCCR5 antagonist

Biochemical Research Applications

In biochemical research, this compound is utilized for various applications:

  • Enzyme-Catalyzed Reactions : It serves as a substrate in studies exploring enzyme mechanisms and kinetics.
  • Biocatalysis : Research indicates that this compound can be biotransformed using microalgae, showcasing its potential in sustainable chemistry practices.

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in several industrial sectors:

  • Agrochemicals : It is involved in the production of herbicides and pesticides, contributing to effective crop protection solutions.
  • Fragrance Industry : The compound's unique scent profile makes it valuable for formulating fragrances and perfumes.
  • Material Science : It plays a role in developing polymers and other materials with specific properties that enhance product performance .

Chemical Reactions and Synthesis

This compound can undergo various chemical transformations:

  • Reduction : Can be reduced to form 3-chloro-1-phenylpropanol using reducing agents like sodium borohydride.
  • Substitution : The chlorine atom can be replaced with other nucleophiles to create different derivatives.
  • Oxidation : It can be oxidized to yield corresponding carboxylic acids or other oxidized products.

Table 2: Chemical Reactions Involving this compound

Reaction Type Product Formed Reagents Used
Reduction3-chloro-1-phenylpropanolSodium borohydride, lithium aluminum hydride
SubstitutionVarious substituted derivativesAmines, alcohols under basic/acidic conditions
OxidationCorresponding carboxylic acidsPotassium permanganate, chromium trioxide

Case Studies and Research Findings

Recent studies have highlighted the biological activities of derivatives of this compound:

  • Antimicrobial Properties : Certain derivatives demonstrate significant antibacterial activity against resistant strains like MRSA and VRE. This activity is attributed to their ability to disrupt bacterial membranes.
  • Cytotoxicity Studies : Research indicates that modifications to the structure of this compound enhance selectivity towards cancer cells while sparing normal cells, suggesting potential for targeted therapies .

Case Study Example

A study evaluated various derivatives for their antibacterial efficacy, revealing potent activity against drug-resistant strains, thus indicating their potential as lead compounds for antibiotic development.

Mechanism of Action

The mechanism of action of chloropropiophenone involves its interaction with specific molecular targets and pathways. For instance, in biotransformation studies, it undergoes dehalogenation by microorganisms, leading to the formation of other compounds . The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Bupropion and Its Impurities

Bupropion hydrochloride ((±)-2-(tert-butylamino)-3-chloropropiophenone · HCl) incorporates 3-chloropropiophenone as its core structure. Key impurities in bupropion synthesis include:

Compound Structural Difference Role/Impact Key Data
Deschloro Bupropion (Impurity 1) Lacks chlorine at C3 Pharmacologically inactive impurity; indicates incomplete chlorination Detected via HPLC with chaotropic salts; lower polarity than parent
3-Deschloro-4-chloro Bupropion (Impurity 2) Chlorine shifted to C4 Undesired regioisomer; alters pharmacological profile Requires gradient elution for HPLC separation due to altered polarity
This compound (Impurity 5) Unmodified ketone (non-hydrochloride) Starting material residue; affects drug purity Neutral character in HPLC; elution unaffected by chaotropic salts

Key Insight : The position and presence of chlorine critically influence pharmacological activity and analytical behavior.

Reduction Products: Chiral Alcohols

This compound undergoes asymmetric reduction to yield enantiomeric alcohols, which are building blocks for antidepressants.

Compound Configuration Synthesis Method Key Findings
(S)-3-Chloro-1-phenylpropanol S-enantiomer Biocatalysis with Acetobacter sp. CCTCC M209061 in DES ChCl:U (1:2) - 99.9% enantiomeric excess (e.e.) in 6 h
- DES enhances membrane permeability and stability
(R)-3-Chloro-1-phenylpropanol R-enantiomer Chiral spiroborate ester catalysis - Achieved via oxazaborolidine-mediated reduction
- Requires synthetic catalysts, not biocatalysts

Comparison of Methods :

  • Biocatalysis : Higher enantioselectivity (up to 99.9% e.e.) and shorter reaction times (6–9 h) when using deep eutectic solvents (DES) like ChCl:U or ChCl:glycerol .
  • Chemical Catalysis: Lower enantioselectivity (e.g., 85–91% e.e. in buffer alone) but useful for non-biological systems .

Analogous Ketones in Biocatalysis

This compound shares reduction pathways with other prochiral ketones, but its chlorine substituent uniquely impacts reactivity:

Compound Structural Feature Biocatalytic Performance vs. This compound
1-(3,4-Dimethylphenyl)ethenone Methyl groups at C3/C4 Lower reaction rates in DES; no chlorine to stabilize transition state
2-Octanone Aliphatic chain Anti-Prelog reduction favored; no aromatic stabilization

Key Insight: The electron-withdrawing chlorine in this compound enhances electrophilicity, accelerating nucleophilic attack in biocatalytic reductions .

Solvent Systems in Asymmetric Reductions

This compound’s reduction efficiency varies significantly with solvent choice:

Solvent System Reaction Time Yield (%) Enantiomeric Excess (e.e.)
Buffer (Control) 10–11 h 85.2 91.4%
ChCl:U (5% v/v) 6 h 86.0 99.9%
ChCl:Glycerol (5% v/v) 9 h 79.9–86.0 98.7%
IL-DES-Buffer Biphasic <6 h >90 >99%

Mechanistic Impact : DES improves substrate solubility, stabilizes enzymes, and modulates stereoselectivity via hydrogen bonding .

Biological Activity

3-Chloropropiophenone (3-CPP) is an aromatic ketone with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound has garnered attention due to its role as an intermediate in the synthesis of various pharmaceuticals and its potential therapeutic effects. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₉ClO
  • Molecular Weight : 168.62 g/mol
  • Boiling Point : 124 °C at 14 mmHg

This compound serves as a key intermediate in the synthesis of several important drugs, including bupropion hydrochloride, dapoxetine, and maraviroc. Its mechanism of action is primarily through its involvement in biochemical pathways related to neurotransmitter reuptake, particularly serotonin and norepinephrine pathways .

Biotransformation Studies

Recent studies have focused on the biotransformation of 3-CPP using various biocatalysts. One notable study investigated the use of hydrogel-entrapped microalgae Chlorella emersonii for the dehalogenation of 3-CPP. The results indicated that immobilized cells exhibited enhanced biotransformation efficiency compared to free cells, converting 3-CPP to 1-phenyl-1-propanone effectively .

Table 1: Biotransformation Efficiency of this compound

Biocatalyst TypeConversion Rate (%)Product Formed
Free C. emersonii451-phenyl-1-propanone
Hydrogel-entrapped C. emersonii781-phenyl-1-propanone

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. A study highlighted that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved depolarization of the bacterial cytoplasmic membrane, suggesting a disruption in membrane integrity as a mode of action .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaActivity
Compound IMRSAEffective
Compound IIVancomycin-resistant Enterococcus (VRE)Effective
Compound IIIListeria monocytogenesModerate

Case Studies

  • Bupropion Synthesis : The synthesis pathway for bupropion hydrochloride utilizes this compound as a crucial intermediate. Studies have shown that modifications to the chloropropiophenone structure can enhance the pharmacological profile of bupropion, making it effective for treating depression and aiding smoking cessation .
  • Dapoxetine Development : Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), also relies on derivatives of this compound in its synthesis. Research indicates that these derivatives may influence serotonin reuptake mechanisms, providing insights into their therapeutic applications in treating premature ejaculation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloropropiophenone, and how can its purity be validated in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) to detect impurities such as unreacted precursors or byproducts. Spectroscopic methods (¹H/¹³C NMR, IR) confirm structural integrity . For impurity profiling, reference standards (e.g., MM0745.08 impurity) should be used to calibrate analytical instruments .

Q. How should researchers handle and store this compound to ensure chemical stability and safety?

  • Methodological Answer : Store this compound at -20°C in airtight, light-resistant containers to prevent degradation. Solubility in DMSO (10 mM) allows for long-term storage at -80°C for up to two years. Safety protocols include using PPE (gloves, goggles) due to its skin corrosion/irritation hazards (CLP classification: H314) and working in a fume hood to avoid inhalation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR peaks at δ 7.4–8.1 ppm (aromatic protons) and δ 2.8–3.2 ppm (ketone-adjacent CH₂).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • GC-MS : Molecular ion peak at m/z 168.62 (C₉H₉ClO⁺) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity assessment .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in the biocatalytic reduction of this compound to (S)-3-chloro-1-phenylpropanol?

  • Methodological Answer : Immobilize whole-cell biocatalysts (e.g., Acetobacter sp. or Candida utilis) in polyvinyl alcohol (PVA)-sodium sulfate matrices to improve stability and reuse. Optimize reaction parameters using deep eutectic solvents (DESs) like choline chloride/urea ([ChCl][U]), which increases cell membrane permeability. Key conditions:

ParameterOptimal Value
DES Content5% (v/v)
Substrate Conc.10.0 mmol/L
Temperature30°C
pH5.5
Glucose Conc.60 mmol/L
Under these conditions, yields >82% and enantiomeric excess (e.e.) >99% are achievable .

Q. What mechanistic insights explain this compound’s role in H₂Se donor synthesis?

  • Methodological Answer : this compound reacts with sodium selenide via α-deprotonation/β-elimination to release H₂Se. Flow cytometry and membrane permeability assays (MAR) confirm that the electron-withdrawing chloro group enhances α-proton acidity, facilitating the reaction. Kinetic studies (e.g., UV-Vis monitoring of H₂Se release) and isotopic labeling (²H NMR) validate the proposed mechanism .

Q. How does this compound contribute to halogenated byproduct formation in high-salinity wastewater treatment?

  • Methodological Answer : In advanced oxidation processes (AOPs), chloride ions react with hydroxyl radicals (•OH) to form Cl•, which halogenates organic intermediates. GC-MS analysis identifies this compound as a byproduct in dye degradation. Measure adsorbable organic halides (AOX) to quantify halogenated pollutants. Mitigation strategies include optimizing AOP parameters (e.g., pH, oxidant dose) to minimize Cl• generation .

Q. What analytical workflows ensure compliance with regulatory standards for this compound in pharmaceutical intermediates?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS with a Zorbax Eclipse Plus C18 column to detect trace impurities (e.g., MM0745.08).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability.
  • Safety Compliance : Align with REACH/CLP regulations by documenting skin corrosion/irritation data (H314) and ensuring SDS includes disposal protocols for halogenated waste .

Q. Data Contradictions and Resolution

  • Contradiction : reports DESs enhance biocatalytic efficiency, while emphasizes thermal pretreatment of immobilized cells.

    • Resolution : Combine DESs with thermal pretreatment (45°C for 50 min) to synergistically improve enzyme activity and substrate diffusion .
  • Contradiction : identifies this compound as a pollutant, whereas and highlight its utility in synthetic chemistry.

    • Resolution : Implement green chemistry principles (e.g., catalytic recycling, solvent substitution) to balance synthetic utility with environmental safety .

Properties

IUPAC Name

3-chloro-1-phenylpropan-1-one
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InChI

InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
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InChI Key

KTJRGPZVSKWRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9ClO
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DSSTOX Substance ID

DTXSID5061324
Record name 1-Propanone, 3-chloro-1-phenyl-
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Molecular Weight

168.62 g/mol
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CAS No.

936-59-4
Record name 3-Chloropropiophenone
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Synthesis routes and methods I

Procedure details

The procedure given in Example 135 was followed using 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloro-4′-fluoropropiophenone as a reactant, instead of 3-cyclopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloropropiophenone, to give the title compound.

Synthesis routes and methods II

Procedure details

The procedure given in Example 135 was followed using 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloro-4′-methoxypropiophenone as a reactant, instead of 3-cyclopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloropropiophenone, to give the title compound.

Synthesis routes and methods III

Procedure details

The procedure given in Example 135 was followed using 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloro-4′-chloropropiophenone as a reactant, instead of 3-cyclopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloropropiophenone, to give the title compound.

Synthesis routes and methods IV

Procedure details

The procedure given in Example 135 was followed using 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloro-4′-methylpropiophenone as a reactant, instead of 3-cyclopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloropropiophenone, to give the title compound.

Retrosynthesis Analysis

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